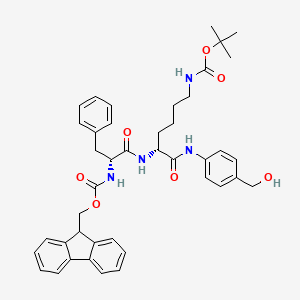

tert-Butyl ((R)-5-((R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanamido)-6-((4-(hydroxymethyl)phenyl)amino)-6-oxohexyl)carbamate

Description

This compound is a multifunctional carbamate derivative featuring:

- A tert-butyl carbamate group, which enhances solubility in organic solvents and protects amines during synthetic processes.

- A (9H-fluoren-9-yl)methoxycarbonyl (Fmoc) group, a widely used protecting group in peptide synthesis due to its stability under basic conditions and selective cleavage under mild acidic conditions .

- Chiral centers at the R-configured positions, critical for biological activity and stereoselective interactions .

Properties

Molecular Formula |

C42H48N4O7 |

|---|---|

Molecular Weight |

720.9 g/mol |

IUPAC Name |

tert-butyl N-[(5R)-5-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate |

InChI |

InChI=1S/C42H48N4O7/c1-42(2,3)53-40(50)43-24-12-11-19-36(38(48)44-30-22-20-29(26-47)21-23-30)45-39(49)37(25-28-13-5-4-6-14-28)46-41(51)52-27-35-33-17-9-7-15-31(33)32-16-8-10-18-34(32)35/h4-10,13-18,20-23,35-37,47H,11-12,19,24-27H2,1-3H3,(H,43,50)(H,44,48)(H,45,49)(H,46,51)/t36-,37-/m1/s1 |

InChI Key |

FSNKYAMDHPYUFM-FZNHDDJXSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)NC1=CC=C(C=C1)CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Phe-Lys(Boc)-PAB typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a resin, followed by sequential addition of protected amino acids. The Fmoc group is used to protect the amino terminus, while the Boc group protects the side chain of lysine. The synthesis proceeds through cycles of deprotection and coupling reactions until the desired peptide sequence is obtained .

Industrial Production Methods

Industrial production of Fmoc-Phe-Lys(Boc)-PAB follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality peptides suitable for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Phe-Lys(Boc)-PAB undergoes various chemical reactions, including:

Deprotection Reactions: Removal of Fmoc and Boc protecting groups using bases like piperidine and acids like trifluoroacetic acid (TFA), respectively.

Coupling Reactions: Formation of peptide bonds through the use of coupling reagents such as HBTU, HATU, or DIC.

Common Reagents and Conditions

Deprotection: 20% piperidine in DMF for Fmoc removal; TFA for Boc removal.

Coupling: HBTU or HATU in the presence of a base like DIPEA in DMF.

Major Products Formed

The primary product formed from these reactions is the desired peptide sequence with the removal of protecting groups. Side products may include truncated peptides or peptides with incomplete deprotection .

Scientific Research Applications

Fmoc-Phe-Lys(Boc)-PAB is widely used in scientific research for:

Peptide Synthesis: As a building block in the synthesis of complex peptides and proteins.

Drug Development: In the design and synthesis of peptide-based therapeutics.

Biomaterials: In the development of peptide-based hydrogels and other biomaterials.

Biological Studies: To study protein-protein interactions, enzyme-substrate interactions, and other biological processes.

Mechanism of Action

The mechanism of action of Fmoc-Phe-Lys(Boc)-PAB involves its incorporation into peptide chains during synthesis. The Fmoc and Boc groups protect the amino and side chain functionalities, respectively, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in further coupling reactions to extend the peptide chain .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural motifs with the target molecule but differ in substituents or stereochemistry, leading to distinct physicochemical and biological properties:

Physicochemical and Spectroscopic Comparisons

Data derived from NMR, HPLC, and crystallography studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.